molecular formula C12H7N3O3 B597033 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253791-15-9

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B597033
CAS No.: 1253791-15-9
M. Wt: 241.206
InChI Key: VWMSPJVWAYRSFA-UHFFFAOYSA-N
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Description

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with an oxazine ring, with a phenyl group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of the pyrimido[4,5-d][1,3]oxazine ring system. Another approach involves the acylation of pyrimidine derivatives with phenylacetic anhydride, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as xylene or ethanol.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione include other pyrimido[4,5-d][1,3]oxazine derivatives and pyrido[2,3-d]pyrimidine derivatives . These compounds share similar structural features and biological activities.

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the phenyl group at the 7th position

Biological Activity

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, synthesis, and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₇N₃O₃
  • Molecular Weight : 233.20 g/mol
  • CAS Number : 1253791-15-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through cyclization reactions that form the oxazine ring structure.

Antitumor Activity

Recent studies indicate that derivatives of pyrimido[4,5-d][1,3]oxazines exhibit significant antitumor properties. Specifically, compounds similar to 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine have been shown to inhibit mutant IDH1 and IDH2 enzymes, which are implicated in various cancers. This inhibition suggests a pathway for developing targeted cancer therapies .

Central Nervous System Effects

Research has demonstrated that related compounds possess depressant effects on the central nervous system (CNS). In animal models, such as mice, these compounds reduced locomotor activity significantly. This suggests potential applications in treating CNS disorders or as sedative agents .

Antimicrobial Properties

The biological activity of dihydro[1,3]oxazines, a class to which this compound belongs, includes bactericidal and fungicidal effects. These properties make them candidates for developing new antimicrobial agents .

Case Studies

StudyFindings
CNS Effects A study on related oxazine derivatives showed a marked reduction in locomotor activity in mice, indicating potential CNS depressant effects .
Antitumor Activity Inhibitory effects on IDH mutants were observed in vitro, providing a basis for further development as antitumor agents .
Antimicrobial Activity Compounds within the oxazine family have been reported to exhibit significant bactericidal and antifungal activity .

Research Findings

Recent literature emphasizes the pharmacological significance of pyrimido[4,5-d][1,3]oxazines. The following findings highlight their diverse biological activities:

  • Antitumor Mechanisms : Compounds targeting IDH mutations show promise in clinical settings for specific cancer types.
  • CNS Pharmacology : The depressant effects observed suggest potential therapeutic uses in managing anxiety or sleep disorders.
  • Microbiological Applications : The antimicrobial properties open avenues for developing new antibiotics or antifungal treatments.

Properties

IUPAC Name

7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-11-8-6-13-9(7-4-2-1-3-5-7)14-10(8)15-12(17)18-11/h1-6H,(H,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMSPJVWAYRSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=N2)NC(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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